Methyl 3-amino-7-methoxy-2-naphthoate
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 3-amino-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-16-10-4-3-8-7-12(14)11(13(15)17-2)6-9(8)5-10/h3-7H,14H2,1-2H3 |
InChI Key |
LTTRBQGCXYDTKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)N)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
- Methyl 3-amino-7-methoxy-2-naphthoate and its derivatives have been explored as potential lead compounds in drug development due to their biological activities. Research indicates that compounds related to this structure exhibit anti-inflammatory and anti-cancer properties, likely through modulation of biological pathways and interaction with specific receptors or enzymes.
-
Enzyme Inhibition
- Derivatives of naphthoic acids, including this compound, have been investigated for their roles in enzyme inhibition. This property is significant for therapeutic applications, particularly in conditions where enzyme activity needs to be regulated.
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Molecular Docking Studies
- Studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets, such as G protein-coupled receptors. These interactions may lead to therapeutic effects, making it a candidate for further pharmacological studies.
Organic Synthesis Applications
-
Synthesis Techniques
- The synthesis of this compound typically involves multiple steps, such as dissolving 3-amino-2-naphthoic acid in methanol and using sulfuric acid as a catalyst for methyl ester formation. This method highlights its utility in organic synthesis.
- Photocyclodimerization Studies
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-amino-7-methoxy-2-naphthoate with three structurally related compounds:
Key Observations:
Substituent Effects: Amino vs. Ester vs. Carboxylic Acid: The methyl ester in the target compound improves volatility and solubility in organic solvents compared to carboxylic acid derivatives (e.g., 7-Methoxy-2-naphthoic acid) . Methoxy Group: The methoxy substituent at position 7 provides steric hindrance and stabilizes the naphthalene ring via resonance, as seen in related methoxy-naphthalene structures .
Synthetic Relevance: The amino and ester groups in the target compound make it a versatile intermediate for further functionalization (e.g., amidation, coupling reactions) . Crystallographic studies of similar methoxy-naphthalene derivatives (e.g., 7-Methoxy-1-{[(Z)-3-nitrophenyl]methyl}pyrrolo[2,3-d]pyrimidine-4(3H)-ones) suggest that substituent positioning affects molecular packing and stability .
Preparation Methods
Step 1: O-Methylation of the Hydroxy Group
The hydroxy group at position 7 is methylated using iodomethane (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxy group attacks the electrophilic methyl carbon of MeI. Typical conditions involve refluxing in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. Yields for this step range from 70–85%, depending on the stoichiometry of MeI and the base.
Step 2: Esterification of the Carboxylic Acid
The resulting 3-amino-7-methoxy-2-naphthoic acid is esterified using methanol and a catalytic acid (e.g., sulfuric acid). The reaction follows Fischer esterification, requiring reflux conditions (65–70°C) for 6–12 hours. Sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon for nucleophilic attack by methanol. Yields for this step exceed 90% when excess methanol is used.
Key Advantages :
-
Straightforward reaction sequence with commercially available reagents.
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High overall yield (≈75–80%).
Limitations :
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Requires pre-synthesized 3-amino-7-hydroxy-2-naphthoic acid, which may involve multi-step preparation.
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Use of toxic iodomethane raises safety and environmental concerns.
Enzymatic Methylation Using NcsB1 Methyltransferase
Biocatalytic methods offer a sustainable alternative to chemical methylation. The enzyme NcsB1, an O-methyltransferase from Streptomyces caeruleus, selectively methylates the hydroxy group at position 7 of 3-amino-7-hydroxy-2-naphthoic acid using S-adenosylmethionine (SAM) as the methyl donor.
Reaction Conditions
Mechanistic Insights
NcsB1 catalyzes the transfer of the methyl group from SAM to the phenolic oxygen via a ternary complex mechanism. The enzyme’s active site accommodates the planar naphthalene structure, ensuring regioselectivity for the 7-position.
Key Advantages :
-
High regioselectivity without protecting groups.
-
Environmentally benign conditions (aqueous buffer, mild temperatures).
Limitations :
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High cost of SAM and enzyme purification.
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Longer reaction times compared to chemical methods.
Sequential Nitration, Reduction, and Methylation
This multi-step route starts with 7-methoxy-2-naphthoic acid , introducing the amino group via nitration and reduction.
Step 1: Nitration at Position 3
Nitration is performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich 3-position of the naphthalene ring, yielding 3-nitro-7-methoxy-2-naphthoic acid with 65–75% yield.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in methanol. Reactions proceed at room temperature under 1–3 atm H₂ pressure, achieving >90% conversion to 3-amino-7-methoxy-2-naphthoic acid .
Step 3: Esterification
The carboxylic acid is esterified as described in Method 1, yielding the final product.
Key Advantages :
-
Avoids the need for pre-functionalized starting materials.
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Scalable for industrial production.
Limitations :
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Nitration requires careful temperature control to avoid byproducts.
-
Hydrogenation poses explosion risks.
Electrophilic Aromatic Substitution with Directed ortho-Metalation
This advanced method uses directed ortho-metalation (DoM) to install the methoxy and amino groups sequentially.
Step 1: Methoxy Group Introduction
2-Naphthoic acid is treated with a methoxy-directed metalating agent (e.g., LDA) at −78°C, followed by quenching with methyl iodide to yield 7-methoxy-2-naphthoic acid .
Step 2: Amino Group Installation
The 3-position is functionalized via Friedel-Crafts amination using a Lewis acid (e.g., AlCl₃) and an amine source (e.g., NH₃), yielding 3-amino-7-methoxy-2-naphthoic acid .
Step 3: Esterification
Standard esterification completes the synthesis.
Key Advantages :
-
High positional control for both substituents.
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Compatible with diverse naphthalene derivatives.
Limitations :
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Direct Methylation | Methylation → Esterification | 75–80 | 18–36 hours | High | Moderate (toxic reagents) |
| Enzymatic Methylation | Enzymatic methylation → Esterification | 60–75 | 22–24 hours | Low | Low |
| Nitration/Reduction | Nitration → Reduction → Esterification | 55–65 | 24–48 hours | Moderate | High (strong acids) |
| Directed Metalation | DoM → Amination → Esterification | 50–60 | 48–72 hours | Low | Moderate |
Q & A
Q. What are the key challenges in synthesizing Methyl 3-amino-7-methoxy-2-naphthoate, and how can they be methodologically addressed?
The primary challenge lies in achieving regioselective functionalization, particularly introducing the amino group at the 3-position without over-methylation. A modified monomethylation protocol, as described for 2,7-naphthalenediol derivatives, can be adapted using protecting groups (e.g., Boc for amines) to prevent unwanted side reactions . Post-synthesis, confirm regiochemistry via H NMR (e.g., aromatic proton splitting patterns) and FT-IR (amine N-H stretches at ~3300–3500 cm) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for assessing purity (>95%), while nuclear magnetic resonance (H/C NMR) confirms substituent positions. For example, the methoxy group at C7 appears as a singlet (~δ 3.8–4.0 ppm in H NMR), and the ester carbonyl resonates at ~δ 165–170 ppm in C NMR . Mass spectrometry (ESI-MS) further validates molecular weight (e.g., [M+H] at m/z 246.1) .
Q. How should this compound be stored to ensure stability?
Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). The compound is stable for >12 months if protected from moisture, as hydrolysis of the ester group can occur under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from differences in starting material purity, solvent selection, or catalytic systems. For reproducibility:
Q. What methodologies are suitable for quantifying this compound in biological matrices?
Solid-phase extraction (SPE) with C18 cartridges followed by HPLC-MS/MS provides sensitivity (LOD ~0.1 ng/mL). Use deuterated internal standards (e.g., methyl-d analogs) to correct for matrix effects. Gradient elution (water/acetonitrile + 0.1% formic acid) enhances peak resolution .
Q. How can the compound’s reactivity be leveraged for derivatization in mechanistic studies?
The amino group enables Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde), useful for studying electron-deficient intermediates. The ester group can undergo hydrolysis to generate carboxylic acid derivatives for solubility modulation in pharmacokinetic assays .
Q. What strategies mitigate oxidative degradation during long-term experimental protocols?
Add antioxidants (e.g., 0.1% BHT) to reaction mixtures and store working solutions in amber vials. Monitor degradation via HPLC-MS; autoxidation products (e.g., quinone derivatives) exhibit distinct UV-Vis absorbance at ~400 nm .
Data Interpretation and Challenges
Q. How should researchers address conflicting spectral data for this compound?
Contradictions in NMR or IR spectra may stem from solvent polarity or tautomerism. For example, the amino group’s protonation state affects H NMR shifts. Re-run spectra in deuterated DMSO (to stabilize free amines) and compare with computational simulations (DFT-based NMR predictions) .
Q. What toxicological profiles should be considered when designing in vivo studies?
While specific data are limited, structurally related naphthalene derivatives exhibit hepatotoxicity and renal clearance challenges. Preclinical studies should include liver function markers (ALT, AST) and renal histopathology. Dose escalation studies in rodents are advised to establish NOAEL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
